3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea
Overview
Description
3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea is a chemical compound with the molecular formula C11H16N4O3S2 and a molecular weight of 316.41 g/mol . It is known for its unique structure, which includes a morpholine ring and a sulfonyl group attached to a phenyl ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea typically involves the reaction of 4-(morpholine-4-sulfonyl)aniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and thiourea groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted thiourea compounds.
Scientific Research Applications
3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminophenyl)morpholin-3-one
- Thiazoles : Known for their diverse biological activities .
Uniqueness
3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea is unique due to its combination of a morpholine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-amino-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S2/c12-14-11(19)13-9-1-3-10(4-2-9)20(16,17)15-5-7-18-8-6-15/h1-4H,5-8,12H2,(H2,13,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBWJBHBCGFBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194097 | |
Record name | N-[4-(4-Morpholinylsulfonyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669868 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
554404-09-0 | |
Record name | N-[4-(4-Morpholinylsulfonyl)phenyl]hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554404-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(4-Morpholinylsulfonyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901194097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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